8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAHKYGVXXDYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazine-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid have been extensively studied. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- A study evaluated various triazolo derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
- The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
Triazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain compounds within this class can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Anticancer Potential
The anticancer properties of triazole derivatives have been highlighted in several studies:
- Compounds containing the triazole ring have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
- Specific derivatives have shown promising results in preclinical trials as potential chemotherapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Efficacy Study :
- Anti-inflammatory Activity Assessment :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity: It inhibits key signaling pathways involved in cell proliferation, such as the c-Met and VEGFR-2 pathways. This inhibition leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations
Core Structure Modifications
- Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine :
- Pyrazine-based cores (e.g., 8-methyl target compound) exhibit planar aromatic systems with nitrogen atoms at positions 1 and 4, favoring interactions with enzymes like PDE2 .
- Pyrimidine-fused analogs (e.g., pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines) are common in nucleic acid-targeting agents due to structural similarity to purines/pyrimidines .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to chloro or trifluoromethyl derivatives, which are more lipophilic .
- Metabolic Stability : Methyl groups (e.g., 8-methyl) may reduce oxidative metabolism compared to halogenated analogs .
- Bioactivity : Chloro and trifluoromethyl groups improve membrane permeability but may increase toxicity risks , while carboxylic acids facilitate target binding via hydrogen bonds .
Research Implications and Challenges
- Drug Design : The 8-methyl and 3-carboxylic acid substituents offer balanced solubility and target engagement, making the compound a candidate for oral therapeutics.
- Synthetic Challenges : Introducing carboxylic acid groups without side reactions requires precise control, as seen in similar triazolo-pyrazine syntheses .
Biological Activity
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS: 1935915-95-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining triazole and pyrazine functionalities with a carboxylic acid group, which enhances its reactivity and biological profile. The molecular formula is C7H6N4O2, with a molecular weight of 178.15 g/mol .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antibacterial research.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an anti-tumor agent. For instance, derivatives of triazolo[4,3-a]pyrazine were evaluated for their inhibitory effects on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited IC50 values of 0.83 μM against A549 and 0.15 μM against MCF-7 cells, indicating strong anti-tumor properties .
Antibacterial Activity
This compound has also been studied for its antibacterial properties. In vitro tests showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One derivative demonstrated minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific biological targets and pathways. For instance:
- Antitumor Mechanism : The anti-cancer effects may involve the inhibition of c-Met kinase pathways, which are crucial in tumor growth and metastasis.
- Antibacterial Mechanism : The antibacterial action might be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. Variations in substituents at different positions on the triazole or pyrazine rings can lead to changes in potency and selectivity against various targets. For example:
- Compounds with electron-donating groups at specific positions have shown enhanced antibacterial activity.
- Alterations in alkyl chain lengths or branching can affect lipophilicity and cellular permeability, impacting overall efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | Bromine at the 6th position | Different reactivity due to bromine substitution |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | Pyrazine ring instead of pyridine | Potentially different biological activity profiles |
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | Methyl substitution at the 3rd position | Variation in solubility and reactivity |
Case Studies
A study focused on synthesizing novel derivatives of triazolo[4,3-a]pyrazines found that certain modifications led to enhanced antibacterial effects. The synthesized compounds were rigorously tested using microbroth dilution methods to determine their MIC values against various bacterial strains. The findings suggested that specific structural modifications could significantly improve antibacterial potency while maintaining low toxicity profiles .
Q & A
Q. What are the foundational synthetic routes for 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid derivatives?
The synthesis typically begins with ethyl 1,2,4-triazole-3-carboxylate derivatives (e.g., 26 or 68-70 ), cyclized with anhydrous ammonium acetate (3.5 mmol) under reflux conditions. For example, intermediates like 2-benzyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives are formed via hydrazine intermediates and subsequent cyclization with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C . Key steps include isolation via recrystallization (e.g., from EtOAc/i-propanol) and monitoring by TLC.
Q. How are intermediates like 2-benzyl-substituted derivatives synthesized?
Ethyl 2-amino-2-(2-benzyl-hydrazono)acetate (66 ) is cyclized using CDI to yield 2-benzyl-5-oxotriazole intermediates (67 ), which are further functionalized via nucleophilic substitution or coupling reactions. Piperazinyl or benzyl groups are introduced via reflux with benzyl chloride or bis-(2-chloroethyl)amine hydrochloride in sulfolane .
Q. What analytical methods validate the purity and structure of these compounds?
Characterization relies on:
- Mass spectrometry : Molecular weights (e.g., C₅H₆N₆, 150.14 g/mol ) and exact mass determination.
- NMR : Confirmation of regiochemistry (e.g., 8-amino vs. 3-carboxylic acid substituents).
- TLC/HPLC : Monitoring reaction progress and purity .
Advanced Research Questions
Q. How can regioselectivity be controlled during cyclization to synthesize 3,7-disubstituted derivatives?
Regioselectivity depends on the choice of cyclization agents and reaction conditions. For example, using CDI in DMFA at 100°C promotes cyclization of hydrazinopyrazin-2-ones to yield 3-substituted derivatives, while anhydrides favor 7-substituted isomers. Solvent polarity and temperature also influence product distribution .
Q. What strategies optimize coupling reactions for introducing bioactive moieties (e.g., thiazolidine-4-carboxamide)?
EDCI·HCl and HOBt in DMF at 60°C efficiently couple carboxylic acid derivatives (e.g., (R)-2-oxothiazolidine-4-carboxylic acid) with triazolopyrazine cores. DIPEA is critical for neutralizing HCl byproducts, and purification via column chromatography ensures high yields (e.g., compound 79 ) .
Q. How do structural modifications impact adenosine receptor binding affinity?
Substitutions at the 2-phenyl and 8-amino positions significantly affect A₁/A₂ₐ receptor selectivity. For instance, bulky benzyl groups at position 2 reduce off-target binding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability (see Table 1) .
Methodological Challenges
Q. How are purification challenges addressed for polar triazolopyrazine derivatives?
Polar derivatives (e.g., carboxylic acids) are purified via recrystallization from DMFA/i-propanol mixtures, while hydrophobic analogs (e.g., benzyl-substituted) use EtOAc/water partitioning. Column chromatography with silica gel and MeOH/CH₂Cl₂ gradients resolves closely eluting isomers .
Q. What are common pitfalls in analyzing regiochemical outcomes of cyclization?
Misassignment of NMR signals (e.g., ¹H-NMR δ 7.5-8.5 ppm for pyrazine protons) can occur due to tautomerism. High-resolution mass spectrometry and 2D NMR (HSQC, HMBC) are essential to confirm substitution patterns .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
